Physical and chemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
Physical and chemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a halogenated organic compound featuring a unique combination of reactive functional groups: a terminal alkyne, a primary alkyl chloride, and a fluorinated aromatic ring. This trifecta of functionalities makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, a strategy widely employed in modern drug design.[1][2] The terminal alkyne and alkyl chloride moieties offer orthogonal handles for a variety of chemical transformations, including click chemistry, nucleophilic substitution, and cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene. As a Senior Application Scientist, the intent is not merely to list data but to provide context, explain the causality behind these properties, and offer practical, field-proven methodologies for their experimental determination. This document is designed to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to characterize its structure and fundamental identifiers.
Chemical Structure
The structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is defined by a 4-fluorophenyl group attached to a but-1-yne chain, which is further substituted with a chlorine atom at the C4 position.
Caption: Molecular Structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
Chemical Identifiers
A summary of the key identifiers for this compound is presented in the table below. This information is critical for accurate sourcing, cataloging, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1183278-95-6 | [3] |
| Molecular Formula | C₁₀H₈ClF | [3] |
| Molecular Weight | 182.62 g/mol | [3] |
| SMILES | FC1=CC=C(C#CCCCl)C=C1 | [3] |
| Purity (Typical) | ≥95% | [3] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data presented here are a combination of computationally predicted values and typical characteristics expected for a molecule of this nature.
| Property | Value / Description | Source / Method |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred from similar structures.[5] |
| logP (Octanol/Water Partition Coefficient) | 2.8061 | [3] (Computational) |
| Topological Polar Surface Area (TPSA) | 0 Ų | [3] (Computational) |
| Hydrogen Bond Acceptors | 0 | [3] (Computational) |
| Hydrogen Bond Donors | 0 | [3] (Computational) |
| Rotatable Bonds | 1 | [3] (Computational) |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [3] |
Interpretation of Physicochemical Data
-
Lipophilicity (logP): The predicted logP of 2.81 suggests that the compound is moderately lipophilic.[3] This is a crucial parameter in drug development, influencing membrane permeability and oral bioavailability.[6] A logP in this range is often considered favorable for drug candidates.[7] The fluorine atom contributes to this lipophilicity, a well-documented effect in medicinal chemistry.[1]
-
Polarity (TPSA): A TPSA of 0 Ų indicates a non-polar nature, which is consistent with the molecule's structure composed primarily of carbon-carbon and carbon-halogen bonds.[3] This lack of polarity further supports its lipophilic character.
-
Hydrogen Bonding: With no hydrogen bond donors or acceptors, this molecule cannot engage in hydrogen bonding, which will significantly influence its solubility profile, limiting its miscibility with protic solvents like water.[3]
Experimental Protocol: Determination of logP via Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining logP due to its direct measurement approach.[8]
Principle: The compound is partitioned between two immiscible, mutually saturated phases (n-octanol and water). The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[6]
Step-by-Step Methodology:
-
Preparation of Phases: Mix equal volumes of n-octanol and purified water (or a relevant buffer like PBS, pH 7.4, for logD determination) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7][9]
-
Sample Preparation: Prepare a stock solution of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol stock solution with a precise volume of the saturated aqueous phase. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.
-
Equilibration: Seal the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[7] Avoid vigorous shaking that can lead to emulsion formation. Centrifugation may be required to separate the phases cleanly.
-
Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8][9]
-
Calculation: Calculate the partition coefficient (P) and logP using the following equations:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
Caption: Experimental Workflow for Shake-Flask logP Determination.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its functional groups provides a reliable predictive profile.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Region (~7.0-7.4 ppm): Two distinct multiplets are expected for the four aromatic protons, characteristic of a 1,4-disubstituted benzene ring with a fluorine substituent.
-
Alkyl Chain Protons:
-
-CH₂Cl (~3.7 ppm): A triplet corresponding to the two protons adjacent to the chlorine atom.
-
-C≡C-CH₂- (~2.9 ppm): A triplet corresponding to the two protons adjacent to the alkyne and the other methylene group.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (~115-165 ppm): Four signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F).
-
Alkynyl Carbons (~80-90 ppm): Two distinct signals for the sp-hybridized carbons of the alkyne.
-
Alkyl Carbons (~20-45 ppm): Two signals for the sp³-hybridized methylene carbons. The carbon attached to chlorine will be the most downfield of the two.
-
-
IR (Infrared) Spectroscopy:
-
C≡C Stretch (~2100-2260 cm⁻¹): A weak to medium absorption band characteristic of a disubstituted alkyne.
-
C-H (Aromatic) Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.[10][11]
-
C-H (Alkyl) Stretch (~2850-3000 cm⁻¹): Peaks just below 3000 cm⁻¹.
-
C-F Stretch (~1000-1400 cm⁻¹): A strong, characteristic absorption.
-
C-Cl Stretch (~600-800 cm⁻¹): A medium to strong absorption in the fingerprint region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 182. A characteristic M+2 peak at m/z 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
-
Chemical Properties and Reactivity
The synthetic utility of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene stems from the distinct reactivity of its functional groups.
The Fluorobenzene Moiety
The fluorine atom is a weak deactivator for electrophilic aromatic substitution (EAS) but is an ortho, para-director.[12][13] Compared to chlorobenzene, fluorobenzene is generally more reactive towards EAS. This is because the strong electron-donating resonance effect of fluorine (due to effective 2p-2p orbital overlap with carbon) partially counteracts its strong inductive electron-withdrawing effect.[13][14]
The Terminal Alkyne
The terminal alkyne is a versatile functional group capable of undergoing numerous transformations, including:
-
Click Chemistry: Participation in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form triazoles.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
-
Hydration: Conversion to a ketone via acid-catalyzed hydration.
-
Reduction: Can be selectively reduced to the corresponding alkene (cis or trans) or alkane.
The Alkyl Chloride
The primary alkyl chloride is a good electrophile for SN2 (nucleophilic substitution) reactions. It can react with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. Its reactivity allows for orthogonal functionalization relative to the alkyne, provided the reaction conditions are chosen carefully to avoid competing reactions.
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of this reactive compound.
-
Recommended Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[3] The container should be tightly sealed.
-
Chemical Stability: As a terminal alkyne, it may be susceptible to oxidative degradation or polymerization, especially in the presence of certain metals or under elevated temperatures. The alkyl chloride moiety is generally stable but can undergo hydrolysis over long periods in the presence of water, particularly at non-neutral pH.
Protocol: Assessment of Chemical Stability
A foundational stability study subjects the compound to stress conditions to identify potential degradation pathways, as recommended by ICH guidelines.[15][16]
Objective: To evaluate the stability of the compound under accelerated thermal, hydrolytic, and photolytic stress.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions (as per ICH Q1A): [16]
-
Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1-4 weeks).[17][18]
-
Hydrolytic Stress: Expose samples to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions at room temperature or elevated temperature.
-
Photostability: Expose samples to a controlled light source as specified in ICH Q1B guidelines.[16] A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 24, 48, 168 hours).
-
Analysis: Analyze each aliquot using a stability-indicating HPLC method (e.g., a gradient RP-HPLC method capable of separating the parent compound from its degradation products).
-
Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. This data helps establish the compound's intrinsic stability and informs appropriate storage and handling procedures.[19]
Safety and Handling
As a professional in the field, adherence to safety protocols is non-negotiable. While specific toxicity data for this compound is not available, the following precautions are based on general principles for handling reactive organic chemicals.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[20] Avoid inhalation of vapors and contact with skin and eyes.[21][23]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools when handling.[22][23]
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[20][23]
-
First Aid:
Conclusion
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a compound of significant interest for chemical synthesis and drug discovery. Its moderate lipophilicity and trifunctional nature provide a rich platform for creating novel molecules. Understanding its physicochemical properties, reactivity, and stability is key to unlocking its full potential. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to incorporate this versatile building block into their work, ensuring both scientific integrity and operational safety.
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